EGFR Kinase Inhibitory Potency: 3-Iodo vs. 3-Bromo vs. 3,5-Dichloro 4-Anilino-6,7-dimethoxyquinazoline Derivatives
The 3-iodophenyl derivative of 6,7-dimethoxyquinazolin-4-amine (N-(3-iodophenyl)-6,7-dimethoxyquinazolin-4-amine) exhibits an IC50 of 0.890 nM against EGFR tyrosine kinase in a cell-free kinase activity assay, representing a >4,400-fold difference in potency compared to the 3,5-dichlorophenyl analog (N-(3,5-dichlorophenyl)-6,7-dimethoxyquinazolin-4-amine), which shows an IC50 of 4,000 nM under comparable assay conditions [1][2]. The 3-bromophenyl analog (PD153035) exhibits an IC50 of 0.025 nM, establishing a 35.6-fold greater potency than the 3-iodo derivative . These data demonstrate that halogen substitution at the 3-position of the anilino ring is a critical determinant of EGFR inhibitory activity, with bromo > iodo > dichloro substitution patterns producing markedly different outcomes.
| Evidence Dimension | EGFR kinase inhibition IC50 (nM) |
|---|---|
| Target Compound Data | 0.890 nM (N-(3-iodophenyl)-6,7-dimethoxyquinazolin-4-amine) |
| Comparator Or Baseline | Comparator 1: 0.025 nM (N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine, PD153035); Comparator 2: 4,000 nM (N-(3,5-dichlorophenyl)-6,7-dimethoxyquinazolin-4-amine) |
| Quantified Difference | Iodo analog is 35.6-fold less potent than bromo analog; iodo analog is ~4,494-fold more potent than 3,5-dichloro analog |
| Conditions | Cell-free EGFR tyrosine kinase assay measuring transfer of terminal phosphate from [γ-³²P]ATP to poly(GAT) substrate, pH 7.6, 2°C |
Why This Matters
Selection of the correct 4-anilino-6,7-dimethoxyquinazoline derivative is essential for achieving desired target potency, as halogen identity alone can produce >4,000-fold differences in IC50.
- [1] BindingDB. (n.d.). BDBM3533: N-(3-iodophenyl)-6,7-dimethoxyquinazolin-4-amine. EGFR IC50: 0.890 nM. View Source
- [2] BindingDB. (n.d.). BDBM4395: N-(3,5-dichlorophenyl)-6,7-dimethoxyquinazolin-4-amine. EGFR IC50: 4.00E+3 nM. View Source
